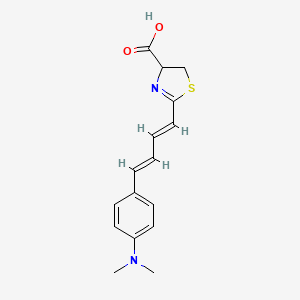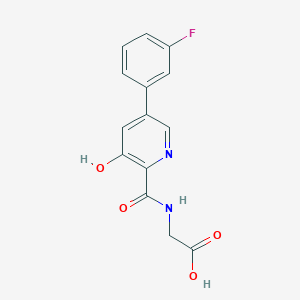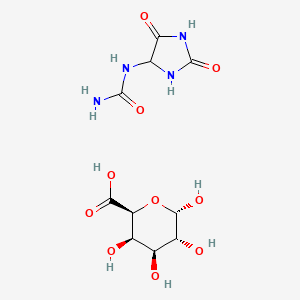
(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound (2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is a complex chemical entity It is a combination of two distinct chemical structures: (2,5-dioxoimidazolidin-4-yl)urea and (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
準備方法
The synthesis of (2,5-dioxoimidazolidin-4-yl)urea typically involves the reaction of urea with glyoxal under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. On the other hand, (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is commonly derived from natural sources such as pectin or synthesized through the oxidation of D-galacturonic acid. Industrial production methods for these compounds involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(2,5-dioxoimidazolidin-4-yl)urea: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolidine-2,4,5-trione derivatives.
Reduction: Reduction reactions can convert it into imidazolidine-2,4-dione derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of (2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.
類似化合物との比較
(2,5-dioxoimidazolidin-4-yl)urea: can be compared with other similar compounds, such as:
Imidazolidine-2,4,5-trione: Similar in structure but lacks the urea moiety.
Imidazolidine-2,4-dione: A reduced form of the compound with different chemical properties.
D-galacturonic acid: The precursor for the synthesis of (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid.
The uniqueness of (2,5-dioxoimidazolidin-4-yl)urea lies in its combined structure, which imparts distinct chemical and biological properties compared to its individual components and similar compounds.
特性
CAS番号 |
29659-38-9 |
|---|---|
分子式 |
C10H16N4O10 |
分子量 |
352.26 |
IUPAC名 |
1-(2,5-dioxoimidazolidin-4-yl)urea (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate |
InChI |
1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)/t1-,2+,3+,4-,6-;/m0./s1 |
InChIキー |
DCFWIZFONLVPKL-JPOZLJPYSA-N |
SMILES |
N1C(=O)NC(C1=O)NC(=O)N.[C@H]1([C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Allantoin polygalacturonic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


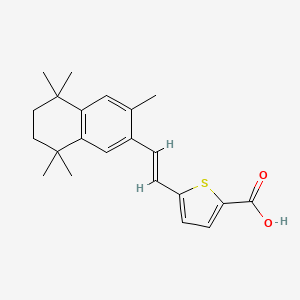
![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)
![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)
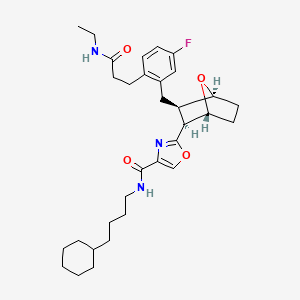
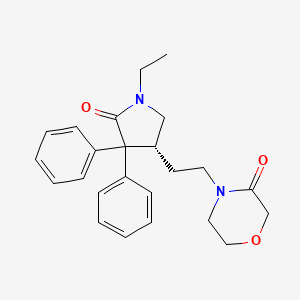
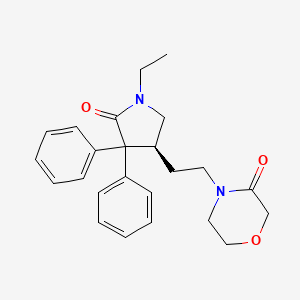
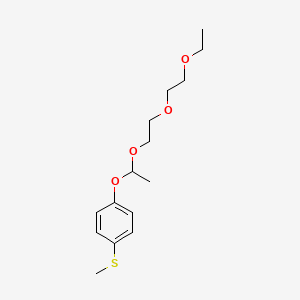
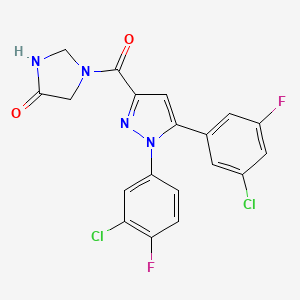
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
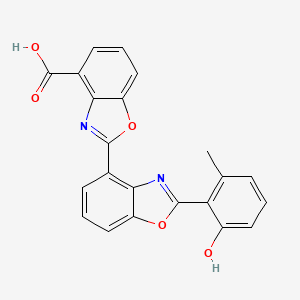
![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)
